3-(Benzyloxy)-5-fluorophenol
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Overview
Description
Compounds with a benzyloxy group (like “3-(Benzyloxy)-5-fluorophenol”) are often used as building blocks in organic synthesis . The benzyloxy group can undergo various reactions, and the fluorophenol part can participate in aromatic substitution reactions.
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-5-fluorophenol” are not available, similar compounds can be synthesized through reactions like the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to create carbon-carbon bonds.Chemical Reactions Analysis
Again, while specific reactions involving “3-(Benzyloxy)-5-fluorophenol” are not available, benzyloxy compounds are known to undergo reactions like protodeboronation . The presence of the fluorine atom might also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “3-(Benzyloxy)-5-fluorophenol”, it’s difficult to provide a detailed analysis.Scientific Research Applications
Organic Synthesis and Precursor Chemistry
3-Benzyloxyaniline serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. For instance, it has been employed as a precursor for the synthesis of compounds like benzyl acetate , which finds applications in fragrances and flavorings .
Selective Inhibitor of Excitatory Amino Acid Transporters (EAATs)
One of the primary applications of 3-Benzyloxyaniline lies in its ability to inhibit excitatory amino acid transporters (EAATs). These membrane proteins play a crucial role in clearing glutamate—the major excitatory neurotransmitter in the brain—from the synaptic cleft. By selectively targeting EAATs, researchers can explore potential therapeutic interventions related to neurological disorders and excitotoxicity.
Environmental Chemistry
Researchers examine the fate and behavior of 3-Benzyloxyaniline in the environment. Its degradation pathways, persistence, and potential impact on ecosystems are of interest. Understanding its behavior in soil, water, and air contributes to environmental risk assessments.
Mechanism of Action
properties
IUPAC Name |
3-fluoro-5-phenylmethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLPFXHEXUAKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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